molecular formula C8H9BN2O2 B1391832 (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid CAS No. 521985-24-0

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid

Cat. No. B1391832
M. Wt: 175.98 g/mol
InChI Key: SMKPJMHERWBRIS-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is a chemical compound that is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It is also known to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 .


Synthesis Analysis

The synthesis of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is C8H9BN2O2 . The InChI code is 1S/C8H9BN2O2/c1-11-5-3-6-7 (9 (12)13)2-4-10-8 (6)11/h2-5,12-13H,1H3 .


Chemical Reactions Analysis

“(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The molecular weight of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is 175.98 g/mol . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 58.3 Ų .

Scientific Research Applications

Molecular Structure and Interactions

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid and its derivatives are known for their ability to form stable complexes with other compounds. For instance, boron-containing compounds, such as boronic acids, iminoboronates, and oxaboroles, have been recognized for their potential applications in pharmaceuticals due to their ability to interact with organic compounds and biological molecules. A study by Hernández-Negrete et al. (2021) emphasized the synthesis and characterization of an oxaborol derivative, highlighting the importance of coordinate N→B dative bond for stabilizing the molecules and their potential for further studies in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).

Synthesis and Chemical Reactions

In the realm of organic synthesis, (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid and its analogues play a crucial role. The synthesis of related compounds often involves innovative methods to introduce functional groups or to achieve specific molecular architectures. For example, Nechayev et al. (2013) reported an efficient synthesis process for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showcasing the utility of these compounds in synthetic chemistry (Nechayev et al., 2013).

Biological and Pharmaceutical Applications

The derivatives of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid have also found significant applications in biological and pharmaceutical research. Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and investigated their effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), revealing their potential in addressing this rapidly fatal disease and their mechanism of action as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Sensing and Material Science

Furthermore, this class of compounds has been utilized in the design of sensing systems. Koumoto et al. (1998) explored the boronic acid-amine interaction for the design of a visualized sensing system for saccharides, showcasing the versatility of these compounds beyond their pharmaceutical applications (Koumoto et al., 1998).

Future Directions

The future directions of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” research could involve further exploration of its mechanism of action and potential applications in medicine and other fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKPJMHERWBRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CC=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677987
Record name (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid

CAS RN

521985-24-0
Record name (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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